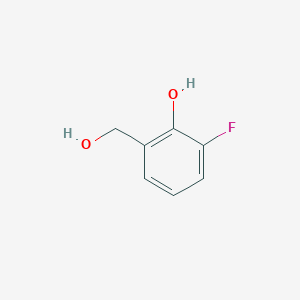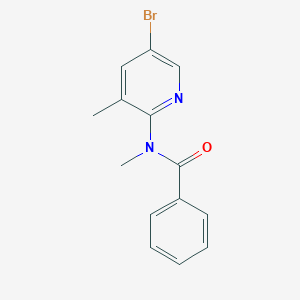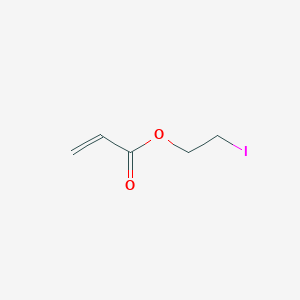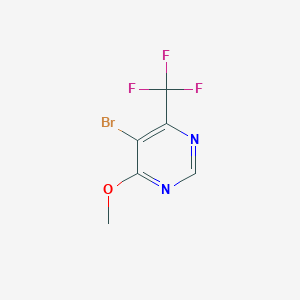
1-(4-Fluorophenoxy)-2-nitrobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-fluorophenol and ethyl chloroacetate in acetone as the solvent. Refluxing these starting materials leads to the formation of 1-(4-Fluorophenoxy)-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure consists of a benzene ring with a fluorine atom attached at the para position (4-position) and a phenoxy group (C₆H₅O) attached at the ortho position (2-position). The bromine atom is present on the benzene ring .
Aplicaciones Científicas De Investigación
Photophysics and Photochemistry of Nitroaromatic Compounds
- Nitroaromatic compounds like nitrobenzene have complex photophysics and photochemistry. Studies using CASPT2//CASSCF computations have characterized the main decay paths of these systems post-UV absorption. This research is crucial in understanding the photophysical properties of compounds similar to 1-(4-Fluorophenoxy)-2-nitrobenzene (Giussani & Worth, 2017).
Electrochemical Reduction Studies
- The electrochemical reduction of nitrobenzene derivatives has been explored, providing insights into the reduction mechanisms of similar compounds. Such studies are significant for understanding the electrochemical behaviors of 1-(4-Fluorophenoxy)-2-nitrobenzene and related molecules (Silvester et al., 2006).
Detection and Degradation Processes
- Detection methods for nitrobenzene and similar aromatics have been developed, which can aid in the identification and quantification of 1-(4-Fluorophenoxy)-2-nitrobenzene in environmental samples (Verma & Gupta, 1987). Furthermore, studies on the degradation of nitrobenzene by Fenton's reagent reveal the involvement of hydroxylation steps, which could be relevant to understanding the degradation pathways of 1-(4-Fluorophenoxy)-2-nitrobenzene (Carlos et al., 2008).
Substitution and Reaction Kinetics
- Research on the substitution kinetics of nitrobenzenes and their reaction with phenols in the presence of potassium carbonate provides insights into the reactivity of 1-(4-Fluorophenoxy)-2-nitrobenzene (Khalfina & Vlasov, 2005).
Organometallic Chemistry Applications
- Studies on bidentate benzimidazolylidene-Group 10 metal complexes, which include reactions starting from 1-fluoro-2-nitrobenzene, highlight potential applications of 1-(4-Fluorophenoxy)-2-nitrobenzene in the field of organometallic chemistry (Boydston et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-fluorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGUAHSQDRBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-2-nitrobenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B3267253.png)

![N-[2-(1-Adamantyloxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3267261.png)
![7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3267289.png)

![3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester](/img/structure/B3267296.png)


![3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid](/img/structure/B3267321.png)


![3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3267343.png)
![1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3267349.png)